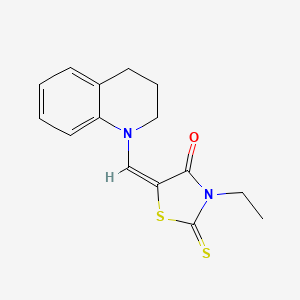![molecular formula C10H12N4OS B11195237 6-cyclohexyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B11195237.png)
6-cyclohexyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of thiazolo[4,5-d]pyrimidin-7(6H)-ones, which are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with cyclohexyl isocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolothiadiazines: Another class of heterocyclic compounds with diverse pharmacological properties.
Uniqueness
6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its cyclohexyl group enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability .
Properties
Molecular Formula |
C10H12N4OS |
|---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
6-cyclohexylthiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H12N4OS/c15-10-8-9(16-13-12-8)11-6-14(10)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
PSNSVLXSDXCKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(C2=O)N=NS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B11195156.png)
![N-(3,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11195157.png)
![N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11195166.png)
![N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11195179.png)
![N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11195180.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)-1,3-thiazole-2-carboxamide](/img/structure/B11195190.png)

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B11195194.png)
![(2E)-N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B11195201.png)
![N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide](/img/structure/B11195206.png)
![2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B11195209.png)
![2-[(4-nitrobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11195211.png)
![N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide](/img/structure/B11195217.png)
![5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11195220.png)
